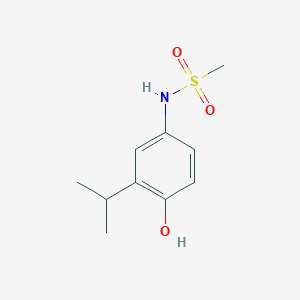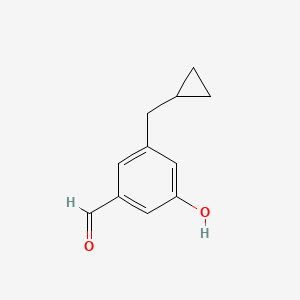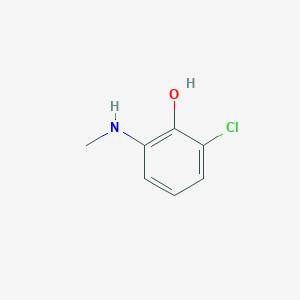![molecular formula C13H16N2O2 B14834858 Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
Ethyl [(1-cyano-2-phenylethyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(1-cyano-2-phenylethyl)amino]acetate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(1-cyano-2-phenylethyl)amino]acetate typically involves the reaction of ethyl cyanoacetate with an appropriate amine. One common method is the direct treatment of ethyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight, can yield the desired cyanoacetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(1-cyano-2-phenylethyl)amino]acetate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogenation catalysts are used under anhydrous conditions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Resulting from nucleophilic substitution.
Amines: Produced through reduction of the cyano group.
Applications De Recherche Scientifique
Ethyl [(1-cyano-2-phenylethyl)amino]acetate has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the synthesis of fine chemicals and intermediates for agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of ethyl [(1-cyano-2-phenylethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl [(1-cyano-2-phenylethyl)amino]acetate can be compared with other cyanoacetamide derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl [(1-cyano-2-phenylethyl)amino]propionate: Similar structure but with a propionate ester group.
N-(2-Cyanoethyl)acetamide: Lacks the phenyl group, making it less complex.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
ethyl 2-[(1-cyano-2-phenylethyl)amino]acetate |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)10-15-12(9-14)8-11-6-4-3-5-7-11/h3-7,12,15H,2,8,10H2,1H3 |
Clé InChI |
PORIWNWVCVYHMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(CC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


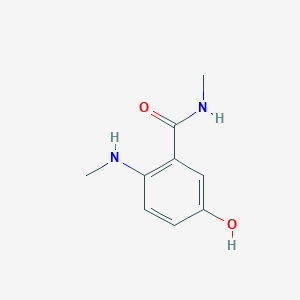
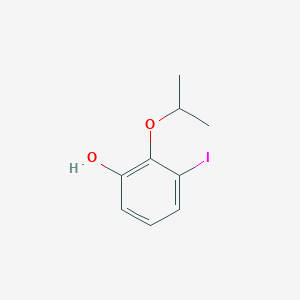

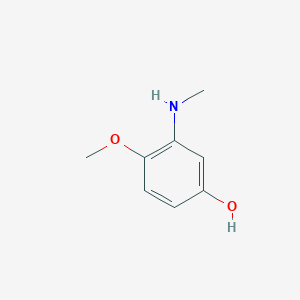
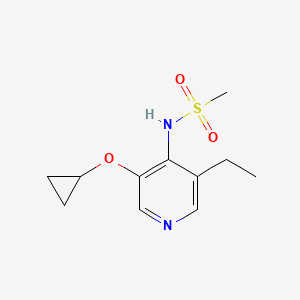
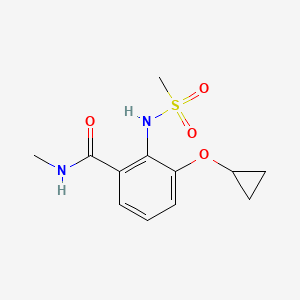
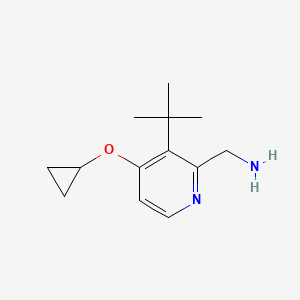

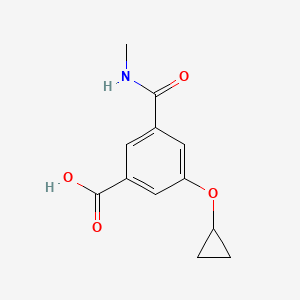
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

